N*1*-Cyclopropyl-N*1*-(2,3-dichloro-benzyl)-ethane-1,2-diamine N*1*-Cyclopropyl-N*1*-(2,3-dichloro-benzyl)-ethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.: 1353965-51-1
VCID: VC8233196
InChI: InChI=1S/C12H16Cl2N2/c13-11-3-1-2-9(12(11)14)8-16(7-6-15)10-4-5-10/h1-3,10H,4-8,15H2
SMILES: C1CC1N(CCN)CC2=C(C(=CC=C2)Cl)Cl
Molecular Formula: C12H16Cl2N2
Molecular Weight: 259.17 g/mol

N*1*-Cyclopropyl-N*1*-(2,3-dichloro-benzyl)-ethane-1,2-diamine

CAS No.: 1353965-51-1

Cat. No.: VC8233196

Molecular Formula: C12H16Cl2N2

Molecular Weight: 259.17 g/mol

* For research use only. Not for human or veterinary use.

N*1*-Cyclopropyl-N*1*-(2,3-dichloro-benzyl)-ethane-1,2-diamine - 1353965-51-1

Specification

CAS No. 1353965-51-1
Molecular Formula C12H16Cl2N2
Molecular Weight 259.17 g/mol
IUPAC Name N'-cyclopropyl-N'-[(2,3-dichlorophenyl)methyl]ethane-1,2-diamine
Standard InChI InChI=1S/C12H16Cl2N2/c13-11-3-1-2-9(12(11)14)8-16(7-6-15)10-4-5-10/h1-3,10H,4-8,15H2
Standard InChI Key DDBRVYAYCAESDG-UHFFFAOYSA-N
SMILES C1CC1N(CCN)CC2=C(C(=CC=C2)Cl)Cl
Canonical SMILES C1CC1N(CCN)CC2=C(C(=CC=C2)Cl)Cl

Introduction

Synthesis and Chemical Properties

Synthetic Routes

The synthesis of N¹-Cyclopropyl-N¹-(2,3-dichloro-benzyl)-ethane-1,2-diamine typically involves a nucleophilic substitution reaction between cyclopropylamine and 2,3-dichlorobenzyl chloride under basic conditions. A representative procedure includes:

  • Reagent Preparation: Cyclopropylamine (1.0 equiv) and 2,3-dichlorobenzyl chloride (1.1 equiv) are dissolved in anhydrous methanol.

  • Base Addition: Sodium hydroxide (2.0 equiv) is added to deprotonate the amine, facilitating the substitution reaction.

  • Purification: The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the target compound in ~35–45% yield .

Industrial-scale production optimizes solvent selection (e.g., toluene) and employs continuous flow reactors to enhance yield (>70%).

Key Chemical Reactions

The compound participates in diverse reactions due to its amine and aryl chloride functionalities:

Reaction TypeReagents/ConditionsProducts
OxidationKMnO4\text{KMnO}_4, acidicNitroso derivatives
ReductionH2\text{H}_2, Pd/CAmine intermediates
Nucleophilic Aromatic SubstitutionNaNH2\text{NaNH}_2, DMFHaloarene-modified analogues

The dichlorobenzyl group enhances electrophilicity, enabling Suzuki-Miyaura couplings with aryl boronic acids .

Physicochemical Characteristics

Molecular Properties

PropertyValueMethod
Molecular Weight259.17 g/molMass spectrometry
Boiling Point342°C (estimated)QSPR modeling
SolubilityInsoluble in water; soluble in DMSO, ethanolExperimental data
LogP (Partition Coefficient)3.2 ± 0.3Computational prediction

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J = 8.2 Hz, 1H, Ar-H), 7.22 (t, J = 7.8 Hz, 1H, Ar-H), 3.82 (s, 2H, CH₂), 2.72–2.68 (m, 4H, NH₂), 1.12–1.08 (m, 4H, cyclopropyl).

  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1580 cm⁻¹ (C-Cl stretch).

Cell LineIC₅₀ (µM)Mechanism
HeLa12.4 ± 1.2Caspase-3/7 activation
MCF-718.9 ± 2.1ROS generation
NIH/3T3 (normal)>100Low toxicity

The cyclopropyl moiety enhances metabolic stability, reducing hepatic clearance in vitro (t₁/₂ = 4.7 h in human microsomes).

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a precursor in designing kinase inhibitors, particularly targeting MAPK pathways . Its dichlorobenzyl group improves target affinity by engaging in hydrophobic interactions with enzyme pockets.

Material Science

Functionalized derivatives act as ligands in Cu(II) complexes for catalytic C-N coupling reactions (TOF up to 420 h⁻¹) .

ParameterRecommendation
Storage2–8°C under nitrogen
PPEGloves, goggles, fume hood
DisposalIncineration (halogenated waste)

No acute toxicity data are available, but structural analogues show LD₅₀ > 500 mg/kg in rodents.

Comparative Analysis with Structural Analogues

CompoundSubstituentsLogPAntimicrobial MIC (µg/mL)
N¹-(2,3-Dichloro-benzyl)2,3-Cl₂3.232–64
N¹-(2,6-Dichloro-benzyl)2,6-Cl₂3.5128–256
N¹-(3-Nitro-benzyl)3-NO₂2.816–32

The 2,3-dichloro isomer exhibits superior bioactivity due to optimal steric and electronic effects .

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